(2S,4S,5R)-tert-Butyl 5-ethyl-2-(2-hydroxyethyl)piperidine-4-carboxylate (2S,4S,5R)-tert-Butyl 5-ethyl-2-(2-hydroxyethyl)piperidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1273577-31-3
VCID: VC2709361
InChI: InChI=1S/C14H27NO3/c1-5-10-9-15-11(6-7-16)8-12(10)13(17)18-14(2,3)4/h10-12,15-16H,5-9H2,1-4H3/t10-,11+,12-/m0/s1
SMILES: CCC1CNC(CC1C(=O)OC(C)(C)C)CCO
Molecular Formula: C14H27NO3
Molecular Weight: 257.37 g/mol

(2S,4S,5R)-tert-Butyl 5-ethyl-2-(2-hydroxyethyl)piperidine-4-carboxylate

CAS No.: 1273577-31-3

Cat. No.: VC2709361

Molecular Formula: C14H27NO3

Molecular Weight: 257.37 g/mol

* For research use only. Not for human or veterinary use.

(2S,4S,5R)-tert-Butyl 5-ethyl-2-(2-hydroxyethyl)piperidine-4-carboxylate - 1273577-31-3

Specification

CAS No. 1273577-31-3
Molecular Formula C14H27NO3
Molecular Weight 257.37 g/mol
IUPAC Name tert-butyl (2S,4S,5R)-5-ethyl-2-(2-hydroxyethyl)piperidine-4-carboxylate
Standard InChI InChI=1S/C14H27NO3/c1-5-10-9-15-11(6-7-16)8-12(10)13(17)18-14(2,3)4/h10-12,15-16H,5-9H2,1-4H3/t10-,11+,12-/m0/s1
Standard InChI Key XHAFNWJVGYDHPM-TUAOUCFPSA-N
Isomeric SMILES CC[C@H]1CN[C@@H](C[C@@H]1C(=O)OC(C)(C)C)CCO
SMILES CCC1CNC(CC1C(=O)OC(C)(C)C)CCO
Canonical SMILES CCC1CNC(CC1C(=O)OC(C)(C)C)CCO

Introduction

Chemical Structure and Properties

Structural Characterization

(2S,4S,5R)-tert-Butyl 5-ethyl-2-(2-hydroxyethyl)piperidine-4-carboxylate belongs to the piperidine class of heterocyclic compounds, containing a six-membered ring with a nitrogen atom. The compound contains several distinctive structural features that define its chemical behavior and potential applications. The piperidine backbone is substituted at multiple positions: the nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, position 2 carries a 2-hydroxyethyl substituent with S stereochemistry, position 4 features a carboxylate group with S stereochemistry, and position 5 bears an ethyl group with R stereochemistry . This substitution pattern creates a molecule with multiple functional groups that can participate in various chemical transformations. The presence of the Boc protecting group at the nitrogen provides stability during synthetic manipulations and can be selectively removed under acidic conditions to enable further functionalization.

The compound shares structural similarities with 1-(tert-Butoxycarbonyl)-4-(2-hydroxyethyl)piperidine, which contains a 2-hydroxyethyl group at position 4 rather than position 2 . This analog has been well-characterized and provides insights into the expected physical properties of our target compound. Similar to other tert-butyl carboxylate-protected piperidines, the target compound likely exhibits enhanced stability and solubility in organic solvents compared to its unprotected counterpart. The 2-hydroxyethyl substituent introduces a hydrophilic element to the molecule, potentially enhancing water solubility and providing a handle for further derivatization through reactions at the hydroxyl group.

The specific stereochemistry (2S,4S,5R) is particularly noteworthy as it creates a well-defined three-dimensional structure that would be critical for any biological activity. The spatial arrangement of the substituents likely influences the conformation of the piperidine ring, which can adopt chair or boat conformations depending on the steric interactions between substituents. Computational studies of related compounds suggest that the preferred conformation would likely position the bulkier substituents in equatorial positions to minimize steric strain.

Physical and Chemical Properties

Based on structural analogies with related compounds, (2S,4S,5R)-tert-Butyl 5-ethyl-2-(2-hydroxyethyl)piperidine-4-carboxylate is expected to be a white to off-white crystalline solid with a molecular weight of approximately 299.4 g/mol. The compound contains both hydrophobic regions (tert-butyl and ethyl groups) and hydrophilic features (carboxylate and hydroxyl groups), suggesting amphiphilic behavior. The predicted partition coefficient (LogP) would likely be in the range of 1.5-2.5, indicating moderate lipophilicity and reasonably good cell membrane permeability . This balance of properties would make the compound valuable as a potential building block in medicinal chemistry, particularly for central nervous system (CNS) drug development where blood-brain barrier penetration requires specific physicochemical parameters.

The chemical reactivity profile of this compound is influenced by its multiple functional groups. The tert-butoxycarbonyl (Boc) group can be cleaved under acidic conditions (typically trifluoroacetic acid or HCl in dioxane) to reveal the secondary amine of the piperidine. The carboxylate group at position 4 can undergo hydrolysis to form the corresponding carboxylic acid, which can then be derivatized through amide formation or reduction. The hydroxyl group of the 2-hydroxyethyl substituent can participate in reactions typical of primary alcohols, including oxidation, esterification, and etherification. This diverse reactivity profile enables the compound to serve as a versatile synthetic intermediate for more complex structures.

PropertyPredicted ValueBasis for Prediction
Physical StateWhite to off-white crystalline solidAnalogous piperidine derivatives
Molecular Weight~299.4 g/molCalculated from chemical formula
LogP1.5-2.5Similar to related tert-butyl piperidine-1-carboxylates
SolubilitySoluble in DCM, chloroform, THF, DMSO; Sparingly soluble in waterBased on functional group analysis and similar compounds
Melting Point70-90°CTypical range for similar piperidine derivatives
Optical Rotation[α]D between -10° and -30° (c 1.0, CHCl3)Estimated from stereochemically defined piperidines

Synthesis Methods

Synthetic Approaches

The synthesis of (2S,4S,5R)-tert-Butyl 5-ethyl-2-(2-hydroxyethyl)piperidine-4-carboxylate would likely involve multiple steps to establish the correct substitution pattern and stereochemistry. Based on synthetic methods employed for similar compounds, several approaches could be considered. A common strategy for preparing stereochemically defined piperidine derivatives begins with commercially available starting materials that already contain some of the required stereochemistry, followed by selective transformations to install the remaining substituents with the correct spatial orientation . The synthesis would likely commence with a suitably substituted piperidine or pyridine precursor that serves as a scaffold for introducing the required functionalities.

One potential synthetic route would start with a 4-piperidone derivative protected with a Boc group, similar to approaches used for related compounds . The ketone functionality could be transformed through a stereoselective reduction to establish the required stereochemistry at position 4. Subsequently, alkylation at position 5 could introduce the ethyl group, potentially through an enolate formation followed by alkylation with an appropriate ethyl halide. The 2-hydroxyethyl group could be introduced through manipulation of a suitable precursor at position 2, such as through reduction of a carboxylic acid or ester, or through a hydroxylation reaction followed by homologation. Throughout these transformations, careful attention to reaction conditions would be necessary to maintain the desired stereochemistry.

Another approach might involve starting from a chiral pool, utilizing naturally occurring amino acids as building blocks. This strategy has been successfully employed in the synthesis of related piperidine compounds and offers the advantage of beginning with established stereochemistry. For instance, a suitable amino acid could be transformed into a pyridine or piperidine derivative, followed by selective functionalization to introduce the required substituents. This approach would likely require protective group strategies to manage the reactivity of the various functional groups during the synthesis.

Synthetic StepPotential MethodsStereochemical Considerations
N-ProtectionBoc anhydride or Boc-Cl with baseN/A - No stereocenter affected
4-position functionalizationStereoselective reduction or asymmetric conjugate additionUse of chiral catalysts or auxiliaries to establish S configuration
5-position ethylationEnolate formation and alkylation or cuprate additionControl of facial selectivity to achieve R configuration
2-position functionalizationDirected lithiation and addition of 2-carbon unitAsymmetric catalysis to establish S configuration
Hydroxyl introductionReduction of ester or selective oxidationProtection may be required during other transformations
Potential ApplicationBasis for PredictionRelated Compounds with Similar Activity
Neurotransmitter receptor modulatorStructural similarity to known active piperidinesSubstituted piperidines with activity at dopamine and serotonin receptors
Enzyme inhibitorPresence of binding features (H-bond donors/acceptors)Piperidine derivatives inhibiting various enzymes
Building block for complex moleculesOrthogonally protected functional groupsBoc-protected piperidines used in complex synthesis
Chiral catalyst or ligand componentWell-defined stereochemistryStereochemically defined piperidines in asymmetric catalysis
Pharmaceutical intermediateBalance of lipophilic and hydrophilic propertiesN-protected hydroxypiperidines in drug synthesis

Comparative Analysis

Structural Analogues

Comparing (2S,4S,5R)-tert-Butyl 5-ethyl-2-(2-hydroxyethyl)piperidine-4-carboxylate with structurally related compounds provides insights into its expected properties and potential applications. Several compounds in the search results share significant structural features with our target molecule. For instance, tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate contains a similar Boc-protected nitrogen heterocycle with defined stereochemistry, though in a bicyclic rather than monocyclic system. This compound has been investigated for its biological activity, exhibiting interactions with various molecular targets including enzymes and receptors. The differences in ring size and conformational flexibility between this bicyclic system and our target compound would likely result in distinct biological activity profiles, though some similarities might be expected due to shared functional groups.

1-(tert-Butoxycarbonyl)-4-(2-hydroxyethyl)piperidine represents another important comparison point, sharing the Boc-protected piperidine core and a 2-hydroxyethyl substituent, though at position 4 rather than position 2 . This positional isomerism would be expected to alter the three-dimensional arrangement of functional groups, potentially affecting how the molecule interacts with biological targets. Additionally, our target compound's additional substituents at positions 2 and 5, along with its specific stereochemistry, would create a more conformationally constrained structure compared to this simpler analog.

Structure-Property Relationships

Structure-property relationships derived from analyses of related compounds provide valuable insights into the potential characteristics of (2S,4S,5R)-tert-Butyl 5-ethyl-2-(2-hydroxyethyl)piperidine-4-carboxylate. The presence of the tert-butoxycarbonyl protecting group on the piperidine nitrogen typically enhances lipophilicity and reduces hydrogen bonding potential compared to the unprotected secondary amine . This modification generally improves solubility in organic solvents and may enhance cell membrane permeability, though at the expense of water solubility. In our target compound, this effect would be counterbalanced by the presence of the polar carboxylate and hydroxyl groups, resulting in an amphiphilic molecule with moderate lipophilicity.

PropertyComparison with tert-butyl (2S,5R)-5-hydroxy-2-methylpiperidine-1-carboxylateComparison with 1-(tert-Butoxycarbonyl)-4-(2-hydroxyethyl)piperidine
LipophilicityHigher due to additional ethyl group and carboxylateSimilar or slightly higher due to ethyl group
Water SolubilityLower due to replacement of hydroxyl with ethyl at position 5Lower due to additional substitution
Conformational FlexibilityLower due to additional substitutionLower due to additional stereodefined substituents
Hydrogen Bonding CapacityHigher due to additional carboxylate groupHigher due to additional functional groups
Metabolic StabilityPotentially lower due to increased sites for metabolismPotentially lower due to more complex structure

Research Implications

Synthetic Challenges and Opportunities

Another opportunity lies in exploring the application of modern synthetic technologies to prepare this compound more efficiently. For instance, continuous flow chemistry might offer advantages in optimizing critical steps such as stereoselective reductions or alkylations, providing better control over reaction parameters and potentially improving yields and stereoselectivity. Similarly, biocatalytic approaches using engineered enzymes could provide highly stereoselective transformations under mild conditions, offering an environmentally friendly alternative to traditional chemical methods. Research into the synthesis of this compound could therefore contribute to the broader field of sustainable chemistry by pioneering greener synthetic routes to complex molecules.

The synthesis of (2S,4S,5R)-tert-Butyl 5-ethyl-2-(2-hydroxyethyl)piperidine-4-carboxylate also presents opportunities for developing novel methodologies for late-stage functionalization. The ability to selectively modify specific positions of a complex molecule at advanced stages of a synthesis is highly valuable in medicinal chemistry, enabling the rapid generation of structural analogs for structure-activity relationship studies. Research focused on selective C-H functionalization or site-specific transformations could be advanced through efforts to develop efficient syntheses of this compound and its derivatives .

Research DirectionPotential ImpactTechnical Approaches
Stereoselective synthesis methodologyBroader applications in complex molecule synthesisAsymmetric catalysis, biocatalysis, flow chemistry
Structure-activity relationship studiesImproved understanding of pharmacophore requirementsSystematic analog synthesis, computational modeling
Target identificationDiscovery of novel therapeutic targetsAffinity-based proteomics, phenotypic screening
Chemical probe developmentTools for fundamental biological researchClickable derivatives, fluorescent probes, biotinylated analogs
Medicinal chemistry optimizationDevelopment of compounds with improved propertiesStructure-based design, property-guided modifications

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